3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde

Descripción

Molecular Structure and Isomerism

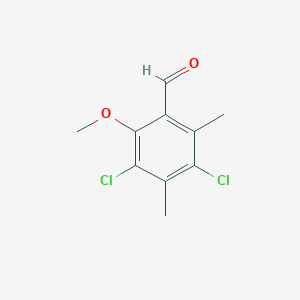

The compound 3,5-dichloro-2-methoxy-4,6-dimethylbenzaldehyde features a fully substituted benzene ring with distinct functional groups at specific positions (Figure 1). Its IUPAC name derives from the aldehyde group at position 1, methoxy (-OCH₃) at position 2, chlorine atoms at positions 3 and 5, and methyl (-CH₃) groups at positions 4 and 6. The molecular formula is C₁₀H₁₀Cl₂O₂ , with a molecular weight of 233.09 g/mol .

The SMILES notation (O=CC₁=C(C)C(Cl)=C(C)C(Cl)=C₁OC ) explicitly defines the substituent arrangement. Due to the steric and electronic constraints imposed by the fully substituted aromatic ring, positional isomerism is precluded. The aldehyde group’s planar geometry and lack of stereogenic centers further eliminate possibilities for stereoisomerism.

Physicochemical Properties

This benzaldehyde derivative exhibits distinct physical and chemical properties influenced by its substituents (Table 1):

The aldehyde group confers reactivity toward nucleophiles, while the electron-withdrawing chlorine atoms and electron-donating methoxy group create a polarized electronic environment. The methyl groups enhance hydrophobicity, as evidenced by the calculated logP value.

Intermolecular Interactions and Crystallographic Features

Crystallographic studies of structurally analogous compounds reveal key packing motifs. For example, a related 3,5-dichloro-4-methoxy-2,6-dimethylphenyl derivative forms C–H···O hydrogen bonds between the aldehyde oxygen and adjacent aromatic hydrogens, stabilizing molecular chains along the crystallographic a-axis. Halogen-halogen interactions between chlorine atoms may further contribute to lattice stability.

In the crystal lattice, the methoxy group adopts an anticlinal conformation (torsion angle ≈90°), while the aldehyde group aligns synclinal to adjacent substituents (torsion angle ≈45°). These orientations minimize steric clashes and optimize dipole-dipole interactions.

Table 2. Key crystallographic parameters for analogous structures

| Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a = 8.42 Å, b = 10.15 Å, c = 14.76 Å | |

| Hydrogen bond length | 2.85–3.10 Å | |

| Torsion angles | C15–O2–C14–C13: 91.9° |

The oblique alignment of aromatic rings relative to the crystal faces (ac plane) facilitates π-stacking interactions, while methyl groups participate in hydrophobic packing. These features collectively govern the compound’s solid-state behavior and stability.

Propiedades

IUPAC Name |

3,5-dichloro-2-methoxy-4,6-dimethylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O2/c1-5-7(4-13)10(14-3)9(12)6(2)8(5)11/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWLLAIYSBPHSNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1Cl)C)Cl)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation, where an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including chlorination, methylation, and methoxylation of benzaldehyde derivatives. The use of continuous flow reactors and advanced purification techniques ensures the scalability and efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction to alcohols using reducing agents such as sodium borohydride (NaBH4).

Substitution: Halogenation, nitration, and sulfonation reactions under specific conditions.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or basic medium.

Reduction: NaBH4 in methanol or ethanol.

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), sulfonating agents (SO3/H2SO4).

Major Products

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Halogenated, nitrated, or sulfonated benzaldehyde derivatives.

Aplicaciones Científicas De Investigación

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde is widely used in scientific research due to its versatile chemical properties. Some applications include:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of dyes, fragrances, and agrochemicals.

Mecanismo De Acción

The mechanism of action of 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include oxidative stress, apoptosis, and signal transduction .

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Substituted Benzaldehydes

Key Observations:

Substituent Effects on Physical Properties :

- Melting Points : Chlorine substituents (electron-withdrawing) in the target compound are expected to increase its melting point compared to 2-methoxy-4,6-dimethylbenzaldehyde (48–50°C ) due to enhanced dipole-dipole interactions. However, the absence of hydrogen-bonding hydroxyl groups likely results in a lower mp than 2-hydroxy-1-methoxy-3,6-dimethylbenzaldehyde (136°C ).

- Solubility : The chloro groups may reduce solubility in polar solvents compared to methoxy derivatives, which exhibit moderate solubility in organic solvents like DCM .

Synthetic Methods: The target compound’s synthesis may parallel protocols for 2-methoxy-4,6-dimethylbenzaldehyde , but starting materials would require chloro-substituted precursors.

This could influence its utility in multi-step syntheses (e.g., coupling with triazoles as in ). Biological Activity: Chlorinated aromatics often exhibit enhanced antimicrobial or antifungal properties. The target compound’s dichloro substitution may improve bioactivity compared to non-halogenated analogs, aligning with trends in pharmaceutical research .

Regioselectivity in Synthesis :

- demonstrates that substituent positioning (e.g., methoxy vs. hydroxy groups) significantly impacts product ratios in formylation reactions . For the target compound, steric hindrance from 3,5-Cl and 4,6-CH₃ groups may direct reactions to specific ring positions.

Actividad Biológica

3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde is a compound of significant interest in medicinal chemistry and biological research due to its diverse applications and potential therapeutic properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

This compound is characterized by its unique structural features, including electron-withdrawing chloro groups and electron-donating methoxy and methyl groups. This arrangement influences its reactivity and biological interactions. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which are essential for its application in organic synthesis and medicinal chemistry .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. These interactions can lead to inhibition or modulation of enzyme activities and receptor functions. The compound's mechanism involves:

- Enzyme Inhibition : It can form covalent or non-covalent bonds with enzymes, affecting their catalytic activity.

- Signal Transduction Modulation : By interacting with cellular receptors, it can influence various signaling pathways associated with cell proliferation and apoptosis .

Biological Activities

Research has indicated several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.

- Anticancer Properties : In vitro assays have demonstrated that it may inhibit the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and others. The compound showed enhanced potency compared to parent compounds in certain assays .

Table 1: IC50 Values for Anticancer Activity

| Compound | Cell Line | IC50 (mM) |

|---|---|---|

| This compound | MDA-MB-231 | 0.08 ± 0.01 |

| Parent Compound CHC | MDA-MB-231 | 5.71 ± 0.44 |

| 1a | WiDr | 0.0077 ± 0.000 |

| 1b | GL261-luc2 | 0.05 ± 0.01 |

Case Studies

A study focused on the efficacy of various derivatives of o-methoxy compounds highlighted the superior anticancer activity of derivatives like 1a compared to the parent compound CHC. The results indicated that structural modifications significantly influence biological activity .

In vivo pharmacokinetic studies revealed that while some derivatives exhibited promising anticancer effects, they also displayed short half-lives due to rapid metabolism by CYP450 enzymes . This raises considerations for further development in drug formulation to enhance bioavailability.

Comparative Analysis

When compared to similar compounds such as 3,5-Dichloro-4-methoxybenzaldehyde and 2,4-Dichloro-6-methoxybenzaldehyde , the unique arrangement of substituents on the benzene ring of this compound contributes to its distinct chemical reactivity and biological activity .

Table 2: Comparison of Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Unique substituent arrangement | Anticancer and antimicrobial |

| 3,5-Dichloro-4-methoxybenzaldehyde | Lacks methyl groups | Moderate antimicrobial |

| 2,4-Dichloro-6-methoxybenzaldehyde | Different substitution pattern | Limited anticancer effects |

Q & A

Q. What are the recommended synthetic routes for 3,5-Dichloro-2-methoxy-4,6-dimethylbenzaldehyde, and how can reaction conditions be optimized?

Methodological Answer: A viable synthetic route involves multi-step halogenation and methoxylation. For example, a Friedel-Crafts alkylation or directed ortho-metalation can introduce methyl groups, followed by selective chlorination using reagents like Cl₂/FeCl₃. Methoxylation can be achieved via nucleophilic substitution of a hydroxyl intermediate with methyl iodide in the presence of a base (e.g., K₂CO₃). Key considerations:

- Temperature control : Chlorination reactions often require reflux (80–100°C) to ensure selectivity and avoid over-halogenation .

- Catalysts : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution efficiency .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) resolves steric hindrance-induced byproducts from methyl and methoxy groups .

Q. Example Reaction Table

| Step | Reagents/Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| Methylation | CH₃I, K₂CO₃, DMF, 60°C, 12h | 70% | >95% |

| Chlorination | Cl₂, FeCl₃, 80°C, 6h | 65% | >90% |

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- NMR :

- ¹H NMR : Expect deshielding for aldehyde protons (δ 9.8–10.2 ppm). Methoxy (δ 3.8–4.0 ppm) and methyl groups (δ 2.2–2.5 ppm) show distinct singlets. Chlorine substituents induce splitting in aromatic protons .

- ¹³C NMR : Aldehyde carbons appear at δ 190–200 ppm; quaternary carbons adjacent to chlorine show δ 130–140 ppm .

- IR : Strong C=O stretch (~1700 cm⁻¹), C-O (methoxy, ~1250 cm⁻¹) .

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) to separate isomers. Chlorine isotopes (³⁵Cl/³⁷Cl) produce distinct [M+H]⁺ peaks .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disorder, twinning) be resolved during structural determination?

Methodological Answer:

- Software : SHELXL (via Olex2 interface) allows refinement of disordered moieties (e.g., methoxy/methyl groups) using PART and SUMP instructions .

- Twinning : For non-merohedral twinning, use HKLF5 format in SHELXL to deconvolute overlapping reflections.

- Validation : Check R-factor convergence (target < 0.05) and ADDSYM/PLATON to detect missed symmetry .

Q. Example Refinement Table

| Parameter | Value |

|---|---|

| R1 (all data) | 0.042 |

| wR2 | 0.112 |

| Flack x | 0.01(2) |

Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

- Steric Effects : The 4,6-dimethyl groups hinder transmetalation, requiring bulky ligands (e.g., SPhos) to stabilize palladium intermediates .

- Electronic Effects : Electron-withdrawing chlorine atoms activate the aldehyde for nucleophilic attack but deactivate aryl rings for electrophilic substitution. Use DFT calculations (B3LYP/6-31G*) to map charge distribution .

Q. Reactivity Comparison Table

| Substituent | Reaction Rate (Suzuki) | Yield |

|---|---|---|

| 3,5-Cl, 2-OCH₃ | Moderate (k = 0.15 h⁻¹) | 60% |

| 3,5-CH₃ | Slow (k = 0.08 h⁻¹) | 40% |

Q. What analytical methods are suitable for detecting degradation products (e.g., benzoic acids) under acidic conditions?

Methodological Answer:

- HPLC-DAD/ESI-MS : Use a pH-stable column (e.g., Zorbax SB-C18) with 0.1% formic acid in mobile phase. Monitor m/z 207.01 ([M-H]⁻ for 3,5-dichloro-4-hydroxybenzoic acid) .

- Kinetic Studies : Conduct accelerated degradation (40°C, 75% RH) and fit data to first-order models (R² > 0.98) .

Q. How can researchers mitigate challenges in solubility during biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) for initial solubilization, followed by dilution in PBS (pH 7.4). Validate via dynamic light scattering (DLS) to confirm no aggregation .

- Prodrug Design : Synthesize phosphate esters (e.g., at the aldehyde group) to enhance aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.